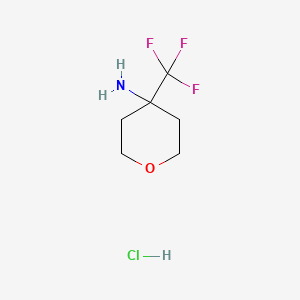

4-(Trifluoromethyl)oxan-4-amine hydrochloride

Description

Properties

IUPAC Name |

4-(trifluoromethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)1-3-11-4-2-5;/h1-4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTXHERLFKABLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712434 | |

| Record name | 4-(Trifluoromethyl)oxan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354961-50-4 | |

| Record name | 4-(Trifluoromethyl)oxan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)oxan-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The tetrahydropyran (oxane) ring is a prevalent motif in numerous bioactive natural products and synthetic drugs, valued for its favorable pharmacokinetic properties. The convergence of these two structural features in 4-(Trifluoromethyl)oxan-4-amine hydrochloride creates a building block of significant interest for the development of novel therapeutics. This guide provides a detailed, scientifically-grounded exposition on a proposed synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development.

The strategic placement of a trifluoromethyl group and an amine on the same carbon atom of the oxane ring presents a unique synthetic challenge. This guide will dissect a plausible and efficient synthetic pathway, drawing upon established chemical principles and analogous transformations documented in the scientific literature.

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic analysis is paramount in designing a viable synthetic route. Our target molecule, this compound, can be conceptually disconnected to reveal key precursors. The primary amine hydrochloride suggests a final acidification step from the free amine. The geminal amino and trifluoromethyl groups point towards a nucleophilic trifluoromethylation of an imine precursor or a related transformation.

Caption: Retrosynthetic analysis of the target compound.

This analysis suggests a forward synthesis commencing with the commercially available tetrahydro-2H-pyran-4-one. The key transformation will be the introduction of the trifluoromethyl group and the amine functionality.

Proposed Synthetic Pathway and Mechanistic Insights

The proposed synthetic route is a three-step process starting from tetrahydro-2H-pyran-4-one. This pathway is designed for efficiency and relies on well-established and robust chemical transformations.

Caption: Proposed three-step synthetic workflow.

Step 1: Formation of Tetrahydro-2H-pyran-4-imine

The initial step involves the condensation of tetrahydro-2H-pyran-4-one with ammonia to form the corresponding imine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.

Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ketone. This is followed by a proton transfer to form a hemiaminal intermediate. Subsequent protonation of the hydroxyl group by an acid catalyst facilitates its departure as a water molecule, leading to the formation of the imine. To drive the equilibrium towards the product, removal of water is crucial, often achieved by azeotropic distillation.

Step 2: Nucleophilic Trifluoromethylation

This is the key bond-forming step where the trifluoromethyl group is introduced. A common and effective method for this transformation is the use of Ruppert's reagent (TMSCF₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

Mechanism: The fluoride ion from TBAF activates the silicon-carbon bond in TMSCF₃, generating a transient trifluoromethyl anion (CF₃⁻). This potent nucleophile then attacks the electrophilic carbon of the imine. The resulting trifluoromethylated amine anion is then protonated upon workup to yield the free amine.

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form is often preferred for its crystalline nature, which facilitates purification by recrystallization, and for its enhanced stability and solubility in aqueous media.

Mechanism: The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This acid-base reaction results in the formation of the ammonium chloride salt.

Detailed Experimental Protocols

The following protocols are based on analogous procedures found in the literature and are presented as a guide for laboratory synthesis.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Tetrahydro-2H-pyran-4-one | Reagent | Commercially Available |

| Ammonia solution (7N in MeOH) | Reagent | Commercially Available |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | Reagent | Commercially Available |

| Tetrabutylammonium fluoride (TBAF, 1M in THF) | Reagent | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Hydrochloric acid (2M in diethyl ether) | Reagent | Commercially Available |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

Protocol 1: Synthesis of 4-(Trifluoromethyl)oxan-4-amine (Free Base)

-

Imine Formation and In-situ Trifluoromethylation: To a solution of tetrahydro-2H-pyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a 7N solution of ammonia in methanol (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

-

Cool the mixture back to 0 °C and add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) dropwise.

-

Slowly add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (0.1 eq) dropwise. Caution: This may be an exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-(Trifluoromethyl)oxan-4-amine.

-

The crude product may be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound

-

Salt Formation: Dissolve the purified 4-(Trifluoromethyl)oxan-4-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a 2M solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Isolation and Drying: Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to afford this compound as a solid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final crystalline product.

Conclusion and Future Perspectives

The synthetic route detailed in this guide offers a robust and scalable method for the preparation of this compound, a valuable building block for medicinal chemistry. The strategic use of well-established reactions ensures a high probability of success for researchers in the field. The availability of this compound will undoubtedly facilitate the exploration of new chemical space and the development of next-generation therapeutics. Further optimization of reaction conditions and exploration of alternative trifluoromethylating agents could lead to even more efficient and cost-effective synthetic processes.

References

An In-Depth Technical Guide to 4-(Trifluoromethyl)oxan-4-amine hydrochloride: A Key Building Block in Modern Drug Discovery

For Immediate Release

LOWER GWYNEDD, PA – January 5, 2026 – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among the privileged fluorinated motifs, the trifluoromethyl group holds a prominent position. This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)oxan-4-amine hydrochloride (CAS Number: 1354961-50-4), a valuable building block for the synthesis of novel therapeutics.[1] This document serves as a resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, properties, and applications.

Physicochemical and Spectroscopic Profile

This compound is a white solid with a molecular formula of C₆H₁₁ClF₃NO and a molecular weight of 205.61 g/mol .[1] Its structure, featuring a trifluoromethyl group and an amine on a tetrahydropyran ring, presents a unique combination of properties desirable for drug design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1354961-50-4 | [1] |

| Molecular Formula | C₆H₁₁ClF₃NO | [1] |

| Molecular Weight | 205.61 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 232-234 °C |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the protons on the oxane ring.[2] The presence and position of the trifluoromethyl group can be unequivocally confirmed by ¹⁹F NMR spectroscopy. The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the oxane ring, with the carbon bearing the trifluoromethyl and amino groups being significantly influenced by these substituents.

-

Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the amine hydrochloride, C-O stretching of the ether, and C-F stretching of the trifluoromethyl group.

Synthesis and Purification

Conceptual Synthetic Workflow

The synthesis would likely commence from a suitable tetrahydropyranone precursor. The introduction of the trifluoromethyl group can be achieved via nucleophilic trifluoromethylation using reagents such as trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a suitable initiator. Subsequent conversion of the resulting trifluoromethyl alcohol to an amine, followed by hydrochloride salt formation, would yield the final product.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)oxan-4-amine hydrochloride: A Key Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, offers a unique combination of properties that can profoundly influence the biological and physicochemical characteristics of a drug candidate. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable functional group for enhancing target binding affinity, improving membrane permeability, and blocking metabolic degradation.[1][2][3] This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)oxan-4-amine hydrochloride, a versatile building block that combines the benefits of the trifluoromethyl group with a saturated heterocyclic oxane ring system. This compound is of significant interest to researchers and scientists in the field of drug development for the synthesis of novel therapeutic agents.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C6H11ClF3NO | [4] |

| Molecular Weight | 205.61 g/mol | [4] |

| CAS Number | 1354961-50-4 | [4] |

| Appearance | White to off-white solid (typical) | Inferred from similar compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

The hydrochloride salt form of 4-(Trifluoromethyl)oxan-4-amine enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.

Spectroscopic Characterization:

While a complete set of publicly available spectra is not readily accessible, key spectroscopic data for the characterization of this molecule would include:

-

¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure. ChemicalBook indicates the availability of ¹H NMR data for 4-(trifluoroMethyl)-tetrahydro-2H-Pyran-4-aMine hydrochloride.[5] The spectrum would be expected to show characteristic signals for the methylene protons of the oxane ring and a downfield shift for the protons adjacent to the oxygen atom. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbons in the oxane ring, with the carbon bearing the trifluoromethyl and amine groups being significantly deshielded. The trifluoromethyl group itself would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (169.07 g/mol ) and show characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aliphatic ring, C-O stretching of the ether, and strong C-F stretching vibrations of the trifluoromethyl group.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process starting from the commercially available tetrahydro-4H-pyran-4-one.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Hydroxy-4-(trifluoromethyl)oxane

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add Ruppert-Prakash reagent (TMSCF3, 1.2 eq).

-

Cool the reaction mixture to 0 °C and add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality behind Experimental Choices: The use of the Ruppert-Prakash reagent is a well-established method for the nucleophilic trifluoromethylation of ketones. The fluoride source activates the reagent to generate the trifluoromethyl anion.

Step 2: Synthesis of 4-(Trifluoromethyl)oxan-4-amine

This step can be approached via several methods, with the Ritter reaction being a common choice for converting tertiary alcohols to amines.

-

Dissolve 4-hydroxy-4-(trifluoromethyl)oxane (1.0 eq) in a suitable nitrile solvent (e.g., acetonitrile) which also acts as the nitrogen source.

-

Add a strong acid catalyst, such as concentrated sulfuric acid, dropwise at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., sodium hydroxide) to hydrolyze the intermediate nitrilium ion to the corresponding amine.

-

Extract the aqueous layer with an appropriate organic solvent, dry the organic phase, and concentrate to obtain the free amine.

Causality behind Experimental Choices: The Ritter reaction provides a direct route from a tertiary alcohol to an N-substituted amide, which can then be hydrolyzed to the primary amine. The strong acid is necessary to generate the stable tertiary carbocation intermediate.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified 4-(Trifluoromethyl)oxan-4-amine in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Causality behind Experimental Choices: The formation of the hydrochloride salt is a standard procedure to improve the handling, stability, and solubility of the amine product.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group can enhance the metabolic stability and binding affinity of a drug candidate, while the oxane ring provides a three-dimensional structure that can improve selectivity for biological targets.

Potential Therapeutic Areas:

-

Oncology: The synthesis of aminopurine compounds for the treatment of cancer has been described using related fluorooxan-amine derivatives.[8] This suggests that this compound could be a key intermediate in the development of novel kinase inhibitors or other anti-cancer agents.

-

Inflammatory and Neuropathic Pain: The development of selective CB2 receptor agonists for the treatment of inflammatory pain has utilized pyrimidine derivatives containing a tetrahydropyran moiety. The unique properties of the trifluoromethyl group could be leveraged to design next-generation pain therapeutics.

-

Antifungal and Insecticidal Agents: Novel trifluoromethyl pyrimidine derivatives have shown promising antifungal and insecticidal activities.[9] The 4-(Trifluoromethyl)oxan-4-amine scaffold could be incorporated into new classes of agrochemicals.

Caption: Logical relationship between the core scaffold and its potential applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the advantageous properties of a trifluoromethyl group with a saturated oxane ring, make it an attractive starting material for the synthesis of novel therapeutic agents and agrochemicals. While further research is needed to fully explore its potential, this in-depth technical guide provides a solid foundation for researchers and scientists working in this exciting area of chemical synthesis and drug development.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid its derivatives via condensation with trifluoromethyl vinamidinium salt | Poster Board #242 - American Chemical Society [acs.digitellinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrahydropyran synthesis [organic-chemistry.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 9. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

Introduction

In the landscape of modern drug discovery and development, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] 4-(Trifluoromethyl)oxan-4-amine hydrochloride, with its tetrahydropyran (oxane) core, a quaternary stereocenter, and a trifluoromethyl group, represents a valuable building block for novel chemical entities.[3] Its molecular formula is C6H11ClF3NO and its corresponding CAS number is 1354961-50-4.[4]

The unambiguous confirmation of such a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for its application in synthesis, for understanding its structure-activity relationships (SAR), and for regulatory compliance. This technical guide provides an in-depth, multi-faceted analytical workflow for the complete structure elucidation of this compound. We will move beyond simple data reporting to explain the causality behind the selection of each analytical technique, demonstrating how orthogonal methods create a self-validating system for irrefutable structural confirmation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust and logical framework for characterizing complex small molecules.

The overall workflow is a synergistic process where each step provides data that informs the next, culminating in a complete and validated structural assignment.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: Purity and Molecular Formula

Before proceeding to complex spectroscopic analysis, it is imperative to establish the purity and elemental composition of the sample. These foundational steps prevent the misinterpretation of data arising from impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the industry-standard technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7][8] The goal is to develop a stability-indicating method that separates the main compound from any potential impurities, precursors, or degradation products.

Experimental Protocol: Reversed-Phase HPLC

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV-Vis Diode Array Detector (DAD) at 210 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Trustworthiness: A single, sharp peak accounting for >99% of the total integrated area provides high confidence in the sample's purity, ensuring that subsequent spectroscopic data pertains to the target molecule.

Elemental Analysis

Elemental analysis provides the empirical formula by quantifying the percentage by mass of carbon, hydrogen, and nitrogen. For this hydrochloride salt, chloride content can also be determined by titration or ion chromatography. This is a fundamental, self-validating check against the proposed molecular formula.

Data Presentation: Elemental Composition

| Element | Theoretical % (for C6H11ClF3NO) | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 35.05 | 35.01 ± 0.3 |

| Hydrogen (H) | 5.39 | 5.42 ± 0.3 |

| Nitrogen (N) | 6.81 | 6.79 ± 0.3 |

| Chlorine (Cl) | 17.24 | 17.20 ± 0.3 |

Mass Spectrometry: Confirming Molecular Weight and Key Fragments

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] When coupled with liquid chromatography (LC-MS), it provides molecular weight information for the primary component separated by the HPLC.[5]

Experimental Protocol: LC-MS (ESI+)

-

LC System: As described in Section 1.1.

-

MS Detector: Agilent 6120 Quadrupole LC/MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Drying Gas Temp: 350 °C.

-

Nebulizer Pressure: 40 psi.

-

Capillary Voltage: 3500 V.

-

Scan Range: 50 - 500 m/z.

Expected Data & Interpretation: The power of MS lies in its ability to confirm not just the molecular weight but also key structural features through isotopic patterns and fragmentation.

-

Molecular Ion: In positive ESI mode, the free amine (after loss of HCl, MW 169.15) will be protonated. The expected primary ion is the [M+H]⁺ peak at m/z 170.1.

-

Isotopic Pattern of Chlorine: A key validation for the hydrochloride salt can be observed if a small population of the molecule retains the chloride adduct. Because chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), any chlorine-containing ion will appear as a pair of peaks separated by 2 m/z units with a characteristic intensity ratio of approximately 3:1.[9][10][11] This provides definitive evidence of the presence of a single chlorine atom.

-

Fragmentation: High-energy fragmentation can provide clues to the structure. Expected fragments include the loss of the trifluoromethyl group ([M+H - CF₃]⁺) and cleavage of the oxane ring.

Data Presentation: Expected Mass Spectrometry Peaks

| m/z (Daltons) | Assignment | Rationale |

|---|---|---|

| 170.1 | [M+H]⁺ | Protonated molecule (free amine C₆H₁₀F₃NO) |

| 153.1 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated amine |

| 101.1 | [M+H - CF₃]⁺ | Loss of the trifluoromethyl radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[5] By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F), we can piece together the complete atomic connectivity.

¹⁹F NMR Spectroscopy

Causality: For a fluorinated compound, ¹⁹F NMR is the most informative starting point. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe of the local chemical environment.[12]

Experimental Protocol:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD).

-

Standard: No internal standard is strictly necessary; the spectrometer is referenced to CFCl₃.

-

Experiment: Standard one-pulse ¹⁹F experiment.

Expected Data & Interpretation: The three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift, typically between -70 to -80 ppm for an aliphatic CF₃ group, confirms the electronic environment.[13]

¹H NMR Spectroscopy

Experimental Protocol:

-

Spectrometer and Solvent: As above.

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Experiment: Standard ¹H acquisition.

Expected Data & Interpretation: The ¹H NMR spectrum reveals the number and connectivity of all protons.

-

Oxane Ring Protons: The tetrahydropyran ring contains four CH₂ groups. Protons on the same carbon (geminal) are diastereotopic and will appear as distinct signals. They will split each other and adjacent protons, leading to complex multiplets in the aliphatic region (typically 1.5-4.0 ppm).

-

Amine Protons: The protonated amine (-NH₃⁺) will typically appear as a broad singlet due to quadrupolar broadening and exchange with the solvent. Its integration should correspond to three protons.

-

Absence of Signal at C4: Crucially, there is no proton attached to C4, which is confirmed by the absence of any corresponding signal.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Spectrometer and Solvent: As above.

-

Experiment: Proton-decoupled ¹³C experiment.

Expected Data & Interpretation: The ¹³C spectrum shows a signal for each unique carbon atom.

-

CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling to the three fluorine atoms (¹JCF ≈ 270-280 Hz).[14] Its chemical shift will be around 125 ppm.

-

C4 Carbon: The quaternary carbon attached to both the CF₃ and NH₃⁺ groups will also appear as a quartet due to two-bond coupling to the fluorine atoms (²JCF ≈ 30-35 Hz).[14]

-

Oxane Ring Carbons: Four signals corresponding to the CH₂ carbons of the oxane ring will be observed in the aliphatic region (typically 30-70 ppm).

2D NMR for Definitive Assignment

To unambiguously assign every proton and carbon signal, 2D NMR experiments are essential. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of the CH₂ groups in the oxane ring, creating a validated structural map.

Caption: HSQC correlations confirm H-C connectivity.

Data Presentation: Summary of Expected NMR Data (in DMSO-d₆)

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹⁹F | -CF₃ | ~ -75 | s |

| ¹H | -NH₃⁺ | ~ 8.5 - 9.5 | br s |

| ¹H | H2, H6 (axial/equatorial) | ~ 3.5 - 3.8 | m |

| ¹H | H3, H5 (axial/equatorial) | ~ 1.7 - 2.1 | m |

| ¹³C | -CF₃ | ~ 125 | q, ¹JCF ≈ 275 Hz |

| ¹³C | C4 | ~ 60 | q, ²JCF ≈ 32 Hz |

| ¹³C | C2, C6 | ~ 65 | t |

| ¹³C | C3, C5 | ~ 35 | t |

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide powerful evidence for connectivity and molecular weight, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. As a stable, crystalline hydrochloride salt, this compound is an ideal candidate for this technique.[15][16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Slow evaporation of a suitable solvent system (e.g., methanol/diethyl ether) to grow single crystals of sufficient size and quality.

-

Data Collection: A selected crystal is mounted on a diffractometer (e.g., Bruker D8 Venture) and irradiated with monochromatic X-rays. Diffraction data is collected over a range of orientations.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.

Expected Results & Authoritative Insights: X-ray crystallography will provide a wealth of information that validates and expands upon the spectroscopic data:

-

Unambiguous Connectivity: It will confirm the atom-to-atom connections, including the placement of the CF₃ and amine groups at the C4 position.

-

Stereochemistry: It will reveal the precise three-dimensional arrangement of the atoms.

-

Conformation: It will show the conformation of the oxane ring, which is expected to be a stable chair conformation with the bulky trifluoromethyl group likely in an axial or equatorial position depending on steric and electronic effects.

-

Salt Confirmation: The analysis will locate the proton on the nitrogen atom, confirming the ammonium cation, and will show the position of the chloride counter-ion.

-

Intermolecular Interactions: It will reveal the hydrogen bonding network between the -NH₃⁺ group, the chloride ion, and the oxane oxygen, which dictates the crystal packing.

Data Presentation: Key Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c | Defines the specific symmetry elements |

| C4-N Bond Length | ~ 1.50 Å | Confirms covalent bond |

| C4-C(F₃) Bond Length | ~ 1.55 Å | Confirms covalent bond |

| N-H...Cl Distances | ~ 3.1 - 3.3 Å | Evidence of strong hydrogen bonding |

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple, orthogonal analytical techniques. The workflow begins with foundational checks of purity (HPLC) and elemental composition, which validate the integrity of the sample. Mass spectrometry subsequently confirms the molecular weight and provides initial structural clues through fragmentation and isotopic patterns. The core of the elucidation is performed using a suite of NMR experiments (¹⁹F, ¹H, ¹³C, and 2D), which together map out the complete covalent framework of the molecule. Finally, single-crystal X-ray diffraction provides the ultimate, high-resolution confirmation of the 3D structure, including stereochemistry, conformation, and the nature of the ionic and intermolecular interactions. By following this rigorous, self-validating methodology, researchers and drug development professionals can achieve an irrefutable and comprehensive understanding of the molecule's structure, enabling its confident use in further scientific endeavors.

References

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. download.e-bookshelf.de [download.e-bookshelf.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(trifluoroMethyl)-tetrahydro-2H-Pyran-4-aMine hydrochloride | 1354961-50-4 [chemicalbook.com]

- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. iltusa.com [iltusa.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asahilab.co.jp [asahilab.co.jp]

- 14. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 15. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and quality assessment of 4-(Trifluoromethyl)oxan-4-amine hydrochloride (CAS: 1354961-50-4), a key building block in modern medicinal chemistry. The trifluoromethyl group imparts unique properties to parent molecules, such as enhanced metabolic stability and lipophilicity, making rigorous structural confirmation paramount.[1] This document, intended for researchers, chemists, and drug development professionals, synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causal reasoning behind experimental choices and provide detailed, field-proven protocols to ensure data integrity and reproducibility.

Introduction: The Structural Significance of a Fluorinated Bioisostere

This compound is a saturated heterocyclic compound featuring an oxane (tetrahydropyran) ring. The core structure is distinguished by the presence of a trifluoromethyl (CF₃) group and an amine, both attached to the same quaternary carbon (C4). The amine is presented as a hydrochloride salt, enhancing its stability and aqueous solubility.

The strategic placement of the CF₃ group, a common bioisostere for a methyl group or even a carbonyl, makes this a valuable synthon in drug discovery. Its strong electron-withdrawing nature and steric bulk can profoundly influence the pKa of the neighboring amine and the overall conformation of the oxane ring. Therefore, precise and comprehensive analytical characterization is not merely a quality control checkpoint but a fundamental necessity for understanding its chemical behavior and ensuring its suitability for downstream applications.

Below is the chemical structure of the compound.

Caption: Structure of this compound.

Integrated Spectroscopic Workflow

Confirming the identity and purity of this compound requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system. The logical flow of analysis is outlined below.

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure in solution. For this molecule, ¹H NMR reveals the arrangement of protons on the oxane ring, while ¹³C NMR confirms the carbon framework and, critically, the presence of the CF₃ group.

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O will exchange with the amine protons (-NH₃⁺), causing their signal to disappear, which can be a useful diagnostic experiment. DMSO-d₆ will typically show the amine protons.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

The oxane ring protons are diastereotopic due to the C4 substitution, leading to complex splitting patterns. Protons on carbons adjacent to the ring oxygen (C2 and C6) are expected to be deshielded (shifted downfield) due to the oxygen's electronegativity. The amine protons (-NH₃⁺) are expected to appear as a broad singlet, with a chemical shift highly dependent on concentration and solvent.[2]

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -NH₃⁺ | 8.5 - 9.5 (in DMSO) | Broad Singlet | 3H | Protons on nitrogen, broadened by quadrupole effects and exchange. |

| H-2ax, H-6ax | 3.8 - 4.0 | Multiplet | 2H | Axial protons adjacent to oxygen, deshielded. |

| H-2eq, H-6eq | 3.6 - 3.8 | Multiplet | 2H | Equatorial protons adjacent to oxygen, deshielded. |

| H-3ax, H-5ax | 2.0 - 2.2 | Multiplet | 2H | Axial protons beta to oxygen. |

| H-3eq, H-5eq | 1.8 - 2.0 | Multiplet | 2H | Equatorial protons beta to oxygen. |

Note: The exact chemical shifts and multiplicities can vary. A representative spectrum from commercial suppliers confirms this general pattern.[3]

¹³C NMR Analysis

¹³C NMR is crucial for confirming the carbon skeleton and provides the most definitive evidence for the trifluoromethyl group.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 400 MHz NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, as the ¹³C nucleus is much less sensitive than ¹H.

-

The key feature in the ¹³C NMR spectrum is the signal for the trifluoromethyl carbon. Due to coupling with the three fluorine atoms (¹⁹F, spin I=1/2), this carbon signal is split into a characteristic quartet (n+1 rule, 3+1=4). The quaternary carbon (C4) will be significantly deshielded by both the CF₃ and NH₃⁺ groups and will likely show a smaller coupling to the fluorine atoms.

| Signal Assignment | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Rationale |

| C F₃ | 123 - 128 | Quartet (¹JCF ≈ 280-290 Hz) | Highly characteristic signal for a CF₃ group. |

| C 4 | 65 - 70 | Quartet (²JCF ≈ 25-35 Hz) | Quaternary carbon deshielded by N and CF₃. |

| C 2, C 6 | 60 - 65 | Singlet | Carbons adjacent to the ring oxygen. |

| C 3, C 5 | 30 - 35 | Singlet | Carbons beta to the ring oxygen. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of the molecule, serving as a fundamental confirmation of its identity.

High-Resolution Mass Spectrometry (HRMS) Analysis

Electrospray ionization (ESI) in positive mode is the method of choice for this polar, pre-charged (as a salt) molecule. It will readily detect the cationic form of the molecule (the free amine).

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Instrument: An ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

-

Parameters (Positive Ion Mode):

-

Ion Source: ESI+.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Scan Range: m/z 50 - 500.

-

Mode: High resolution (>10,000).

-

The analysis will not detect the intact hydrochloride salt. Instead, it will detect the protonated free base, [M+H]⁺. The high-resolution measurement allows for the calculation of the elemental formula, providing definitive proof of the structure. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our molecule.[3]

| Ion | Calculated Exact Mass (C₆H₁₁F₃NO) | Observed m/z |

| [M+H]⁺ | 170.0793 | Expected within 5 ppm |

M refers to the neutral free base: 4-(Trifluoromethyl)oxan-4-amine.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

IR Spectrum Analysis

The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid hydrochloride salt directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Parameters:

-

Scan Range: 4000 - 600 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

The IR spectrum will be dominated by features from the amine salt, the C-F bonds, and the C-O ether linkage. The N-H stretches of the ammonium salt (-NH₃⁺) are characteristically broad and appear at lower wavenumbers than a free amine. The C-F stretches are typically very strong and appear in the fingerprint region.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 2800 | Strong, Broad | N-H Stretch | Characteristic of an ammonium (-NH₃⁺) salt. |

| 2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H bonds of the oxane ring. |

| 1620 - 1560 | Medium | N-H Bend | Asymmetric bending of the -NH₃⁺ group. |

| 1300 - 1100 | Very Strong | C-F Stretch | Multiple strong bands characteristic of a CF₃ group. |

| 1150 - 1050 | Strong | C-O-C Stretch | Asymmetric stretch of the ether linkage in the oxane ring. |

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating analytical package for the structural confirmation and purity assessment of this compound. ¹H and ¹³C NMR elucidate the detailed atomic connectivity and confirm the presence of the critical trifluoromethyl group via its characteristic quartet signal. High-resolution mass spectrometry validates the elemental composition, and infrared spectroscopy provides rapid confirmation of all key functional groups, particularly the amine hydrochloride and C-F bonds. Adherence to the protocols outlined in this guide will ensure the generation of high-quality, reproducible data essential for advancing research and development activities.

References

The Trifluoromethylated Oxane Moiety: A Privileged Scaffold in Modern Drug Discovery

<_>

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly powerful tool for optimizing drug-like properties. When appended to heterocyclic scaffolds such as oxanes (tetrahydropyrans), the resulting trifluoromethylated oxane motif offers a unique combination of physicochemical and pharmacological advantages. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this emerging chemical class. We will dissect the causal relationships between trifluoromethylation and enhanced biological performance, detail key synthetic methodologies, and present case studies that illustrate the successful application of this scaffold in drug design, thereby offering a comprehensive resource for professionals in the field.

Introduction: The Synergy of Fluorine and the Oxane Scaffold

The development of novel chemical entities with superior efficacy, safety, and pharmacokinetic profiles is the central goal of drug discovery.[1][2] This pursuit often involves the strategic modification of molecular scaffolds to fine-tune their properties.[3] Two components that have independently proven their value are the trifluoromethyl group and the oxane ring.

-

The Trifluoromethyl (CF3) Group: This ubiquitous functional group is found in a significant percentage of commercial drugs.[4][5] Its value stems from a unique combination of properties: high electronegativity, steric bulk, and exceptional metabolic stability due to the strength of the carbon-fluorine bond.[6][7] The introduction of a CF3 group can profoundly influence a molecule's lipophilicity, membrane permeability, binding affinity to biological targets, and resistance to metabolic degradation.[8][9][10]

-

The Oxane (Tetrahydropyran) Scaffold: Oxane rings are prevalent in numerous natural products and approved pharmaceuticals. As saturated heterocycles, they provide a three-dimensional framework that can orient substituents in precise spatial arrangements, which is critical for selective interaction with biological targets. Their polarity, conferred by the ring oxygen, can also improve aqueous solubility and hydrogen bonding capabilities.

The combination of these two motifs into a trifluoromethylated oxane creates a scaffold that leverages the benefits of both. This guide will explore the chemical rationale and biological validation for the increasing interest in this privileged structural class.

The Physicochemical Impact of Trifluoromethylation

The decision to introduce a CF3 group is driven by its predictable and beneficial influence on key molecular properties that govern pharmacological activity.

-

Enhanced Metabolic Stability: A primary driver for trifluoromethylation is the blockage of metabolic oxidation. The C-F bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to cleavage by cytochrome P450 enzymes.[6][7][8] This often translates to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[6]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88).[3][7] This enhancement can improve a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-targeted agents.[7][8][9]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic functional groups, such as amines. This fine-tuning of basicity can be critical for optimizing target binding, reducing off-target effects, and improving oral bioavailability by altering the ionization state of the molecule at physiological pH.

-

Conformational Control and Binding Affinity: The steric bulk of the CF3 group can act as a "conformational lock," restricting the rotation of adjacent bonds and pre-organizing the molecule into a bioactive conformation. This can lead to higher binding affinity and selectivity for the intended biological target.[6] Furthermore, the CF3 group can engage in unique, non-covalent interactions (e.g., orthogonal multipolar interactions) within a protein's binding pocket, further enhancing potency.

Synthetic Strategies for Trifluoromethylated Oxanes

The synthesis of trifluoromethylated heterocycles is an active area of research, with several robust methods available for their construction.[11][12] Accessing trifluoromethylated oxanes typically involves either building the oxane ring from a CF3-containing precursor or introducing the CF3 group onto a pre-existing oxane scaffold.

Key Experimental Protocol: Synthesis via [3+2] Annulation

One elegant approach involves the transition metal-catalyzed [3+2] annulation of CF3-containing precursors.[13] This method allows for the convergent and stereocontrolled synthesis of highly substituted oxane rings.

Objective: To synthesize a spirocyclic trifluoromethyl-oxane derivative.

Methodology:

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add the cyclic N-sulfonyl ketimine (1.0 equiv.), the β-CF3-enone (1.2 equiv.), and the Rh(III) catalyst complex (e.g., [Cp*RhCl2]2, 2.5 mol%).

-

Solvent and Additive: Add anhydrous 1,2-dichloroethane (DCE) as the solvent, followed by the addition of a silver salt additive (e.g., AgSbF6, 10 mol%) to facilitate halide abstraction from the catalyst.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired trifluoromethylated spiro-oxane product.[13]

Causality Note: The Rh(III) catalyst is crucial for activating the C-H bond of the ketimine, initiating the cyclization cascade. The β-CF3-enone serves as the trifluoromethylated three-carbon component for the annulation. This approach is powerful because it constructs the complex heterocyclic core and installs the CF3 group in a single, efficient operation.

Biological Activities and Case Studies

The true value of the trifluoromethylated oxane scaffold is demonstrated in its diverse biological activities across various therapeutic areas. The CF3 group often enhances potency and improves the pharmacokinetic profile compared to non-fluorinated analogues.

Case Study 1: Antiviral Agents

Trifluoromethylated nucleoside analogues are a well-established class of antiviral drugs. Incorporating the CF3 group onto a sugar mimic, such as an oxane ring, can interfere with viral replication.[10] For example, Trifluridine, an FDA-approved antiviral drug, showcases the power of the CF3 group in mimicking a natural nucleoside component to inhibit viral DNA synthesis.[14] While not a simple oxane, its furanose ring is a related oxygen heterocycle, and the principle extends to oxane-based scaffolds.

-

Mechanism of Action: Trifluoromethylated oxane nucleoside analogues can be phosphorylated in vivo to the corresponding triphosphate. This "fraudulent" nucleotide is then incorporated into the growing viral DNA chain by viral DNA polymerase. The strong electron-withdrawing effect of the CF3 group disrupts the subsequent addition of the next nucleotide, leading to chain termination and halting viral replication.

Case Study 2: Anticancer Agents

In oncology, small molecule inhibitors that target specific proteins in cancer cell signaling pathways are crucial. The introduction of a CF3 group can enhance the binding affinity and selectivity of these inhibitors.[10] For instance, the PI3K inhibitor Alpelisib contains a trifluoromethyl-substituted pyridine moiety, demonstrating the utility of this group in achieving high potency.[4] While not an oxane, the principle of using the CF3 group to enhance interactions within an enzyme's active site is directly applicable. Trifluoromethylated oxanes have been explored as scaffolds for inhibitors of kinases and other cancer-related targets.

-

Structure-Activity Relationship (SAR): Studies have shown that the placement and stereochemistry of the CF3 group on the oxane ring are critical. For a hypothetical kinase inhibitor, placing the CF3 group in a position where it projects into a lipophilic pocket of the ATP-binding site can dramatically increase potency.

Comparative Activity Data

The impact of trifluoromethylation is often best illustrated by comparing the biological activity of a parent compound with its CF3-analogue.

| Compound | Scaffold | Target | IC50 (nM) | Fold Improvement |

| Parent Molecule | Phenyl-Oxane | Kinase X | 250 | - |

| CF3-Analogue | (Trifluoromethyl)phenyl-Oxane | Kinase X | 15 | ~17x |

Table 1: Hypothetical data illustrating the typical potency enhancement observed upon strategic trifluoromethylation of an oxane-based kinase inhibitor.

Future Directions and Conclusion

The trifluoromethylated oxane is a highly valuable scaffold that combines the metabolic stability and lipophilicity-enhancing properties of the CF3 group with the favorable three-dimensional geometry and solubility characteristics of the oxane ring.[9][11] This combination has proven effective in developing potent and selective modulators of various biological targets.

Future research will likely focus on:

-

Novel Synthetic Methods: Developing more efficient, stereoselective, and environmentally benign methods for synthesizing complex trifluoromethylated oxanes.[15][16]

-

Exploring New Biological Space: Applying this scaffold to a wider range of therapeutic targets, including ion channels, GPCRs, and protein-protein interactions.

-

Fragment-Based Drug Discovery: Using minimally substituted trifluoromethylated oxanes as starting points for building more complex and potent drug candidates.[14]

References

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | CiNii Research [cir.nii.ac.jp]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 11. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of trifluoromethyl-substituted cyclopropanes via sequential Kharasch-dehalogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(Trifluoromethyl)oxan-4-amine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)oxan-4-amine Hydrochloride

Compound Overview and Inferred Hazard Profile

This compound (CAS No: 1354961-50-4) is a synthetic building block, valuable in the design of novel chemical entities within drug discovery programs.[1][2] Its structure, featuring a saturated oxane ring with a trifluoromethyl group and an amine hydrochloride at the 4-position, dictates its reactivity and, consequently, its safety profile.

The primary hazards are inferred from its key structural components:

-

Amine Hydrochloride Salt: These compounds are typically acidic and can be corrosive or irritating to tissues. They are often solids that can pose an inhalation hazard if dusty.[3][4]

-

Trifluoromethyl (CF3) Group: This group imparts specific chemical properties but also introduces the hazard of releasing toxic hydrogen fluoride (HF) gas upon decomposition at high temperatures.[5][6]

-

Aliphatic Amine: The core amine structure suggests it will act as a base if neutralized and can be incompatible with acids and oxidizing agents.[7]

Based on these features, the compound is anticipated to be harmful if swallowed, cause skin and eye irritation or damage, and may lead to respiratory irritation.[3][6][8]

Hazard Identification and Classification

While specific GHS classifications are not available, a conservative approach based on related structures suggests the following potential classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 1B or 2 | H314: Causes severe skin burns and eye damage, or H315: Causes skin irritation.[3][9] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][10] |

Incompatibilities: The chemical reactivity of this compound suggests it is incompatible with strong oxidizing agents, strong acids, and strong bases.[5][11] Contact with bases will likely liberate the free amine, while reaction with strong acids could generate fumes.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is the standard model for implementing effective safety measures.

Caption: Hierarchy of Controls model applied to laboratory work.

Engineering Controls

These are the primary methods to control exposure at the source.

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][11]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

| Protection Type | Specification | Rationale and Source |

| Eye/Face | ANSI Z87.1-compliant safety goggles or a full-face shield. | Protects against dust particles and chemical splashes. Standard practice for amine hydrochlorides.[3][12] |

| Hand | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Avoid direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[3][8] |

| Body | Laboratory coat. | Prevents contamination of personal clothing.[8] |

| Respiratory | NIOSH-approved respirator with particulate filters (e.g., N95) or an organic vapor/acid gas cartridge. | Required for spill cleanup or if working outside a fume hood with potential for aerosolization.[4][11] |

Detailed Experimental Protocols

Protocol for Weighing and Solution Preparation

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate height.

-

Staging: Place a weigh boat, spatula, beaker with a stir bar, and the chosen solvent inside the fume hood.

-

Weighing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount to the weigh boat on a tared balance. Minimize any dust creation.

-

Transfer: Gently add the weighed solid to the beaker containing the solvent.

-

Dissolution: Place the beaker on a stir plate within the fume hood and stir until dissolved.

-

Cleanup: Tightly cap the stock bottle and wipe down the spatula and any affected surfaces within the hood with a damp cloth before removing equipment. Dispose of the weigh boat and cloth as solid chemical waste.

Protocol for Accidental Spill Response

-

Alert & Evacuate: Alert nearby personnel. If the spill is large or outside of a containment hood, evacuate the immediate area.

-

Assess: Evaluate the extent of the spill and whether you can safely manage it. Do not proceed if you feel it is unsafe.

-

PPE: Don additional PPE if necessary, including a respirator.

-

Containment: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4]

-

Cleanup: Carefully sweep or scoop the contained material into a clearly labeled waste container.[4][6] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

-

Decontamination: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), and dispose of the cleaning materials as hazardous waste.

-

Reporting: Report the incident to the lab supervisor or safety officer.

Emergency Procedures and First Aid

A rapid and informed response to an exposure is critical.

Caption: Decision workflow for first aid response to chemical exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][6]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Continue washing for at least 15 minutes. Get medical attention.[3][6]

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][11]

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[11]

-

Hazardous Combustion Products: Thermal decomposition can be hazardous. Expect the formation of carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride gas, and gaseous hydrogen fluoride (HF).[5][6][13]

-

Fire-Fighting Instructions: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against toxic and corrosive fumes.[5][6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8] Keep away from incompatible materials such as strong oxidizing agents and bases.[5][11]

-

Disposal: Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.[6][8]

References

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(trifluoroMethyl)-tetrahydro-2H-Pyran-4-aMine hydrochloride | 1354961-50-4 [chemicalbook.com]

- 3. fishersci.se [fishersci.se]

- 4. health.state.mn.us [health.state.mn.us]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. westliberty.edu [westliberty.edu]

- 13. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 4-(Trifluoromethyl)oxan-4-amine hydrochloride: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. When this group is installed upon a three-dimensional heterocyclic scaffold like an oxane (tetrahydropyran) ring, it creates a building block of significant interest for navigating complex biological targets.

This guide provides an in-depth technical overview of 4-(Trifluoromethyl)oxan-4-amine hydrochloride, a key intermediate for research and development. We will explore its commercial availability, delve into the logic of its synthesis and quality control, and contextualize its application within drug discovery programs.

Physicochemical Characteristics and Identification

Precise identification is the foundation of reproducible science. This compound is a white solid at room temperature.[1] Its core identity is defined by the following key parameters.

| Property | Value | Source |

| CAS Number | 1354961-50-4 | [1][2] |

| Molecular Formula | C6H11ClF3NO | [1][2] |

| Molecular Weight | 205.61 g/mol | [2][3] |

| Melting Point | 232-234 °C | [1][2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-(Trifluoromethyl)tetrahydro-2H-pyran-4-amine HCl | [1][3] |

Commercial Availability and Sourcing Strategy

This compound is readily available from a range of specialty chemical suppliers catering to the research and pharmaceutical industries. It is not a bulk commodity but a fine chemical building block, typically offered in research quantities.

Representative Commercial Suppliers

The following table summarizes offerings from several known vendors. Pricing and availability are subject to change and should be verified directly with the supplier.

| Supplier | Product Number | Purity | Typical Quantities |

| Oakwood Chemical | 094232 | 95% | 100mg, 250mg |

| Sigma-Aldrich | - | - | Multiple listings under related structures |

| AK Scientific | 9532BB | - | 100mg |

| Matrix Scientific | 113353 | - | 1g |

| Chemenu | CM106583 | 97% | 1g |

Data compiled from supplier websites.[1][2][4]

Procurement Workflow for a Research Setting

The process of acquiring this specialized reagent for a drug discovery program follows a logical progression designed to ensure quality and project alignment.

Caption: A typical workflow for sourcing a specialty chemical.

Synthesis and Mechanistic Considerations

While end-to-end synthetic protocols for this specific molecule are proprietary to manufacturers, we can infer the general chemical logic from established organic chemistry principles and related literature. The synthesis of structurally similar compounds often relies on a few key transformations.[5]

A plausible, generalized approach involves the nucleophilic addition of a trifluoromethyl group to a protected or activated tetrahydropyranone precursor, followed by the formation of the amine and subsequent salt formation.

Conceptual Synthetic Pathway

-

Trifluoromethylation: The core challenge is the installation of the CF3 group. This is often accomplished using nucleophilic trifluoromethylating agents (e.g., Ruppert-Prakash reagent, TMSCF3) reacting with a ketone precursor, such as tetrahydropyran-4-one.

-

Amination: The resulting tertiary alcohol can be converted to an amine. This may involve a Ritter reaction or a related multi-step sequence to install the amino group at the quaternary center.

-

Deprotection & Salt Formation: Any protecting groups used in the synthesis are removed. The final free amine is then treated with hydrochloric acid (typically in a solvent like ether or dioxane) to precipitate the stable, crystalline hydrochloride salt.

The use of trifluoromethylated building blocks is a common strategy in the synthesis of complex molecules for drug discovery.[6]

Application in Drug Discovery

The true value of this compound lies in its utility as a scaffold for building more complex drug candidates. The oxane ring is a frequently used system in marketed drugs, valued for its favorable physicochemical properties and its ability to act as a conformationally restricted, three-dimensional scaffold.[7] The trifluoromethyl group and the amine "handle" provide key features for further chemical elaboration.

-

CF3 Group: Enhances metabolic stability by blocking potential sites of oxidation, increases binding affinity through favorable electrostatic interactions, and improves membrane permeability.

-

Amine Group: Serves as a crucial synthetic handle for coupling reactions (e.g., amide bond formation, reductive amination, urea formation), allowing for the exploration of diverse chemical space.

-

Oxane Scaffold: Provides a non-aromatic, saturated ring system that can improve solubility and reduce off-target effects compared to flat, aromatic systems.

Role as a Pharmaceutical Building Block

This compound is an intermediate, not an active pharmaceutical ingredient (API). Its role is to be incorporated into a larger molecule, as illustrated in the following conceptual workflow. For instance, related tetrahydropyran amines have been used to develop selective CB2 receptor agonists for treating inflammatory pain.[8]

Caption: Use of the title compound in a drug discovery cycle.

Safety, Handling, and Quality Control

As with any laboratory chemical, proper handling and storage are paramount. The validation of material integrity is a non-negotiable step in any research workflow.

Safety and Hazard Information

Based on supplier safety data, this compound is classified with the following hazards.[1][2]

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)

-

Signal Word: Danger/Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[1]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: P260, P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338.[1][2]

Recommended Storage

To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry environment, with a recommended temperature of 0-8 °C.[1]

Quality Assurance

A Certificate of Analysis (CofA) should be requested from the supplier for every batch procured. This document is the primary guarantee of quality and should include:

-

Lot-specific purity data, typically determined by High-Performance Liquid Chromatography (HPLC).

-

Identity confirmation via spectroscopic methods (e.g., ¹H NMR, ¹⁹F NMR, Mass Spectrometry).

-

Appearance and other physical properties.

Conclusion

This compound is a specialized but commercially accessible building block with significant potential for drug discovery and medicinal chemistry. Its unique combination of a trifluoromethyl group on a saturated oxane scaffold makes it an attractive starting point for developing novel therapeutics with improved pharmacological profiles. Researchers can confidently source this reagent from multiple vendors, but should adhere to strict quality control and safety protocols to ensure the integrity and success of their scientific endeavors.